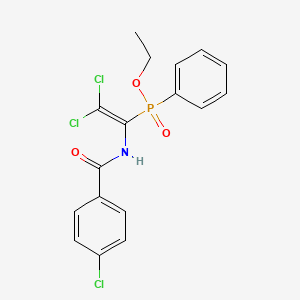

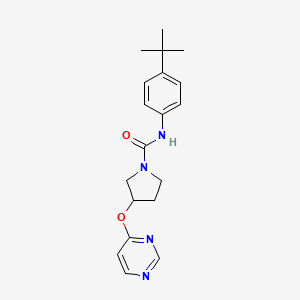

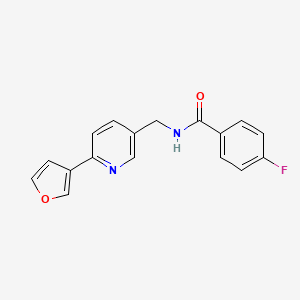

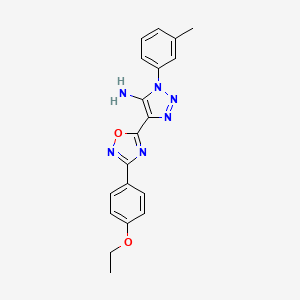

![molecular formula C23H20ClN3O3S3 B2877453 N-(4-(benzo[d]thiazol-2-yl)phenyl)-1-((5-chlorothiophen-2-yl)sulfonyl)piperidine-4-carboxamide CAS No. 941946-84-5](/img/structure/B2877453.png)

N-(4-(benzo[d]thiazol-2-yl)phenyl)-1-((5-chlorothiophen-2-yl)sulfonyl)piperidine-4-carboxamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

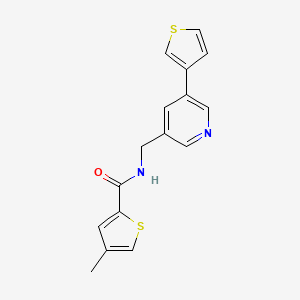

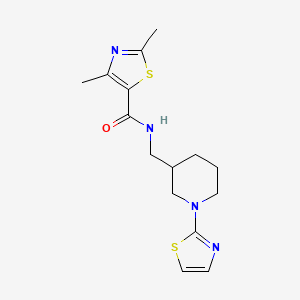

The compound is a derivative of benzothiazole, which is a heterocyclic compound with a benzene ring fused to a thiazole ring . It has been evaluated for antimicrobial activity against a panel of bacterial and fungal strains .

Synthesis Analysis

The synthesis of this compound involves the reaction of benzothiazole with other reagents. The structures of these compounds have been determined by spectroscopic studies such as FT-IR, 1H NMR, 13C NMR, and elemental analysis .Molecular Structure Analysis

The molecular structure of the compound is determined by spectroscopic studies . The molecular formula is C21H18N2O2S .Chemical Reactions Analysis

The compound has been evaluated for antimicrobial activity against a panel of bacterial and fungal strains . The strains were treated with these benzothiazole derivatives at varying concentrations, and MIC’s were calculated .Physical And Chemical Properties Analysis

The physical and chemical properties of the compound include its molecular weight, which is 362.44482 . Other properties such as density, boiling point, melting point, and flash point are not available .Applications De Recherche Scientifique

Biochemistry and Medicinal Chemistry

Benzothiazoles play an important role in biochemistry and medicinal chemistry due to their high pharmaceutical and biological activity . They have been found to exhibit a wide range of biological activities including anti-cancer, anti-bacterial, anti-tuberculosis, anti-diabetic, anthelmintic, anti-tumor, anti-viral, anti-oxidant, anti-inflammatory, anti-glutamate and anti-parkinsonism, anticonvulsant, muscle relaxant activities, neuroprotective, and as inhibitors of several enzymes .

Green Chemistry

Benzothiazole compounds have been synthesized using green chemistry techniques, which aim to reduce the environmental impact of chemical processes . The synthesis involves the condensation of 2-aminobenzenethiol with aldehydes/ketones/acids/acyl chlorides and the cyclization of thioamide or carbon dioxide (CO2) as raw materials .

Agrochemicals

Thiazoles and their derivatives have found applications in the field of agrochemicals . They can be used in the development of new pesticides and herbicides.

Industrial Applications

Thiazoles have been used in various industrial applications, such as in the production of rubber vulcanization, liquid crystals, sensors, sunscreens, catalysts, dyes, pigments, and chromophores .

Photographic Sensitizers

Thiazoles can be used as photographic sensitizers . These compounds can increase the sensitivity of photographic film, making it more responsive to light.

Pharmaceutical and Biological Activities

Thiazoles have shown a wide range of pharmaceutical and biological activities, including antimicrobial, antiretroviral, antifungal, anticancer, antidiabetic, anti-inflammatory, anti-Alzheimer, antihypertensive, antioxidant, and hepatoprotective activities .

Fluorescent Probes

Some fluorescent 2,1,3-benzothiadiazole derivatives have been used as excellent fluorescent probes for imaging lipid droplets in cancer cells .

Proteolytic Enzymes in Molecular Biology

Proteolytic enzymes, which are capable of hydrolyzing peptide bonds in proteins, have numerous research applications. These include the production of Klenow fragments, peptide synthesis, digestion of unwanted proteins during nucleic acid purification, cell culturing and tissue dissociation, preparation of recombinant antibody fragments for research, diagnostics and therapy, exploration of the structure-function relationships by structural studies, removal of affinity tags from fusion proteins in recombinant protein techniques, peptide sequencing and proteolytic digestion of proteins in proteomics .

Propriétés

IUPAC Name |

N-[4-(1,3-benzothiazol-2-yl)phenyl]-1-(5-chlorothiophen-2-yl)sulfonylpiperidine-4-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H20ClN3O3S3/c24-20-9-10-21(32-20)33(29,30)27-13-11-15(12-14-27)22(28)25-17-7-5-16(6-8-17)23-26-18-3-1-2-4-19(18)31-23/h1-10,15H,11-14H2,(H,25,28) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UMJPPZGZQBHWDC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1C(=O)NC2=CC=C(C=C2)C3=NC4=CC=CC=C4S3)S(=O)(=O)C5=CC=C(S5)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H20ClN3O3S3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

518.1 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(4-(benzo[d]thiazol-2-yl)phenyl)-1-((5-chlorothiophen-2-yl)sulfonyl)piperidine-4-carboxamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(benzo[d][1,3]dioxol-5-yl)-2-((4-methyl-1-(p-tolyl)-1H-pyrazolo[3,4-d]pyridazin-7-yl)thio)acetamide](/img/structure/B2877378.png)

![4-({2-[4-(1,3-Benzodioxol-5-ylcarbonyl)piperazin-1-yl]-1,3-thiazol-4-yl}methyl)morpholine](/img/structure/B2877385.png)

![2-(1,2-Benzoxazol-3-yl)-1-[4-[[6-(trifluoromethyl)pyridin-2-yl]oxymethyl]piperidin-1-yl]ethanone](/img/structure/B2877392.png)